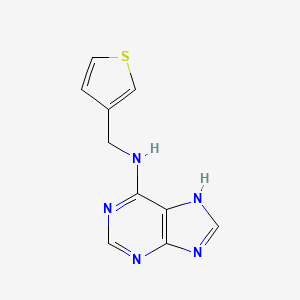

N-(3-thienylmethyl)-9H-purin-6-amine

Beschreibung

N-(3-Thienylmethyl)-9H-purin-6-amine is a purine derivative characterized by a thiophene methyl group attached to the purine core at the N⁹-position. Purines are fundamental heterocyclic systems in nucleic acids and nucleotide cofactors, with synthetic analogs often designed for therapeutic applications such as kinase inhibition, antiviral activity, or immunomodulation . The thienylmethyl substituent introduces sulfur-based aromaticity, which may enhance metabolic stability and influence electronic properties compared to phenyl or alkyl-substituted analogs.

Eigenschaften

IUPAC Name |

N-(thiophen-3-ylmethyl)-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S/c1-2-16-4-7(1)3-11-9-8-10(13-5-12-8)15-6-14-9/h1-2,4-6H,3H2,(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSANEOBAJIAOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CNC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290008 | |

| Record name | N-(3-Thienylmethyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101396-93-4 | |

| Record name | N-(3-Thienylmethyl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101396-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Thienylmethyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets to exert their effects. For instance, some thiazole derivatives have been found to inhibit the main protease (3CL pro) of SARS-CoV-2.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities.

Pharmacokinetics

The β-lactam antibiotics, which also contain a heterocyclic ring, have been extensively studied for their pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Purin-6-amine Derivatives

Key Observations :

- Electronic Effects : The thienyl group in this compound introduces moderate electron-withdrawing character due to sulfur’s electronegativity, contrasting with the electron-donating methoxy groups in 8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine .

- Hydrophobicity : The thienyl group balances moderate hydrophobicity (logP ~1.8), making it more soluble than phenyl analogs (logP ~2.1) but less polar than ether-containing derivatives (logP ~0.9) .

Key Insights :

- The thienylmethyl group’s sulfur atom may enhance interactions with cysteine residues in kinase ATP-binding pockets, analogous to PI3Kδ inhibitors like AMG319 .

- Substitution at N⁹ (e.g., 3-thienylmethyl vs. phenyl) impacts target selectivity; bulkier groups like trimethoxybenzyl may reduce cell permeability but improve receptor affinity .

Physicochemical Properties

- Solubility : The thienyl group’s moderate polarity may improve aqueous solubility compared to phenyl analogs, critical for oral bioavailability.

- Tautomerism: Unlike N-methoxy-9-methyl-9H-purin-6-amines, which exhibit significant amino/imino tautomerism , the thienylmethyl analog likely favors the amino tautomer due to reduced electron delocalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.